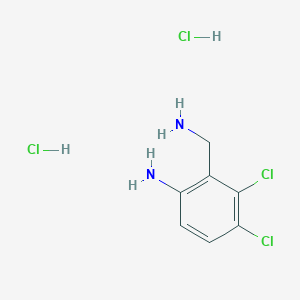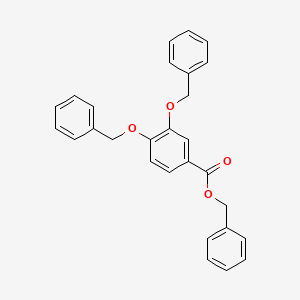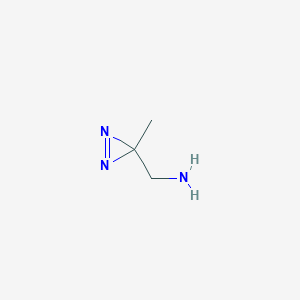
(1R,2S)-2-(benzylamino)cyclohexan-1-ol
Descripción general
Descripción
(1R,2S)-2-(benzylamino)cyclohexan-1-ol, also known as BCHA, is a chiral compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BCHA is a cyclohexanol derivative that contains a benzylamino group and a stereocenter at the first carbon atom of the cyclohexane ring.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(benzylamino)cyclohexan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been shown to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cell survival and proliferation. In diabetes research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been shown to activate the Nrf2/ARE pathway, which protects against oxidative stress and inflammation.
Biochemical and Physiological Effects:
(1R,2S)-2-(benzylamino)cyclohexan-1-ol has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been found to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. In diabetes research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been shown to improve glucose uptake, enhance insulin sensitivity, and reduce oxidative stress. In Alzheimer's disease research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been shown to reduce amyloid-beta-induced neurotoxicity, improve synaptic plasticity, and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2S)-2-(benzylamino)cyclohexan-1-ol has several advantages for lab experiments, including its high enantioselectivity, mild reaction conditions, and potential therapeutic applications. However, (1R,2S)-2-(benzylamino)cyclohexan-1-ol also has some limitations, such as its low solubility in water and limited availability. Moreover, further studies are needed to fully understand the pharmacokinetics and toxicity of (1R,2S)-2-(benzylamino)cyclohexan-1-ol.
Direcciones Futuras
There are several future directions for (1R,2S)-2-(benzylamino)cyclohexan-1-ol research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and toxicity, and the exploration of its potential use in combination therapy. Moreover, the identification of the specific targets and signaling pathways involved in (1R,2S)-2-(benzylamino)cyclohexan-1-ol's mechanism of action could lead to the development of more potent and selective therapeutic agents.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(benzylamino)cyclohexan-1-ol has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been found to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, (1R,2S)-2-(benzylamino)cyclohexan-1-ol has been shown to reduce amyloid-beta-induced cytotoxicity and improve cognitive function in animal models.
Propiedades
IUPAC Name |
(1R,2S)-2-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(benzylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3292867.png)
![1H-Pyrazolo[3,4-b]pyridine-1-acetic acid](/img/structure/B3292868.png)
![2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole](/img/structure/B3292875.png)
![(R)-3-[Methyl(9H-fluorene-9-ylmethoxycarbonyl)amino]-4-methylvaleric acid](/img/structure/B3292883.png)
![Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B3292898.png)
![1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3292906.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3292912.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B3292918.png)





![(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate](/img/structure/B3292979.png)